molecular formula C18H18O3 B14387286 Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate CAS No. 87700-57-0

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate

Katalognummer: B14387286
CAS-Nummer: 87700-57-0
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: ZJRYMNLQPWKDMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is a synthetic organic compound with the molecular formula C18H18O3. It is also known by other names such as butyl 9-hydroxyfluorene-9-carboxylate and flurenol-butyl . This compound is characterized by its fluorene backbone, which is a polycyclic aromatic hydrocarbon, and a tert-butyl ester functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is unique due to its specific combination of a fluorene backbone and a tert-butyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

87700-57-0

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

tert-butyl 9-hydroxyfluorene-9-carboxylate

InChI

InChI=1S/C18H18O3/c1-17(2,3)21-16(19)18(20)14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11,20H,1-3H3

InChI-Schlüssel

ZJRYMNLQPWKDMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.